molecular formula C7H3ClF4O2S B155764 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1744-43-0

2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B155764
CAS RN: 1744-43-0
M. Wt: 262.61 g/mol
InChI Key: XTHDSFNKYHMRFZ-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and fluorination reactions, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

Sulfonyl chlorides are typically synthesized through the chlorosulfonation of aromatic compounds. The papers discuss various fluorination reactions and the use of sulfonyl chlorides as intermediates or reagents. For example, the synthesis of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling is described, which involves a two-step radiosynthesis . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The paper on contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs provides insights into the structural effects of different halides in these functional groups . This information can be used to infer the molecular interactions and stability of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride".

Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles due to the presence of the electrophilic sulfur center. The reactivity of trifluoromethanesulfonyl chloride with various functional groups is discussed, indicating that it can yield sulfonation products with active hydrogen-containing compounds . Additionally, the interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles shows the high reactivity of such compounds, which can lead to selective substitution reactions . These findings can be applied to predict the reactivity of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms can affect the boiling point, solubility, and stability of the compound. The papers do not provide specific data on the physical properties of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride", but the general trends observed in the reactivity and stability of related sulfonyl chlorides and fluorinated compounds can be used to infer its properties .

Scientific Research Applications

Synthesis of Novel Compounds

  • The utility of fluorosulfonylation reagents in the regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties demonstrates the potential of related compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride in organic synthesis (Leng & Qin, 2018).

Drug Intermediate Synthesis

  • Research on compounds such as 3,5-bis(trifluoromethyl)benzoyl chloride, which is synthesized from derivatives like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, highlights their role as significant drug intermediates (Zhou, 2006).

Nucleophilic Substitution Reactions

  • The influence of fluorine atoms on nucleophilic substitution reactions in the synthesis of fluorinated hetero- and carbocycles positions similar compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride as valuable in chemical research (Ichikawa et al., 2002).

Enhancement of Sulfonylation Processes

  • The optimization of sulfonylation methods, as seen in the synthesis of compounds like penoxsulam, is indicative of the role of similar sulfuryl chlorides in enhancing chemical processes (Xu, 2016).

Development of High-Performance Materials

  • Synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers using fluorinated monomers derived from compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride highlights its potential in creating advanced materials (Huang et al., 2007).

Stereoselective Synthesis

  • The stereoselective synthesis of fluorinated alkenes, involving compounds with similar structures, underlines the relevance of these compounds in the creation of specific molecular configurations (McCarthy et al., 2003).

Understanding Chemical Reaction Mechanisms

  • Studies on the mechanisms of hydrolyses of sulfonyl chlorides, including those structurally similar to 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, provide insights into complex chemical reactions (Bentley, 2015).

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDSFNKYHMRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372131
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

1744-43-0
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Moir, S Lane, AP Montgomery, D Hibbs… - European Journal of …, 2021 - Elsevier
The development of selective CB 2 receptor agonists is a promising therapeutic approach for the treatment of inflammatory diseases, without CB 1 receptor mediated psychoactive side …
Number of citations: 4 www.sciencedirect.com

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